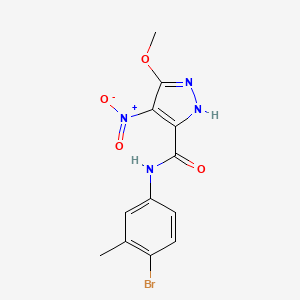![molecular formula C23H20F2N2O3 B10956513 N'-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide](/img/structure/B10956513.png)
N'-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzohydrazide core substituted with dimethylphenoxy and difluorobenzoyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dimethylphenoxy Intermediate: The reaction of 3,4-dimethylphenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields the 3,4-dimethylphenoxy intermediate.
Coupling with Benzoyl Chloride: The intermediate is then reacted with 4-(chloromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the benzoyl-substituted product.
Hydrazide Formation: The final step involves the reaction of the benzoyl-substituted product with 2,5-difluorobenzohydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Vergleich Mit ähnlichen Verbindungen
N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide can be compared with other similar compounds, such as:
N’-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide: Similar in structure but with different substituents, leading to variations in chemical properties and biological activities.
2-(3,4-Dimethylphenoxy)-N’-[4-(4-methyl-1-piperazinyl)phenyl]acetamide: Shares the dimethylphenoxy group but differs in other substituents, resulting in distinct reactivity and applications.
N-{[4-({[(Z)-{[5-(3,4-Dimethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]methylene}amino]oxy}methyl)phenyl]carbamoyl}-2,6-difluorobenzamide:
Eigenschaften
Molekularformel |
C23H20F2N2O3 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
N'-[4-[(3,4-dimethylphenoxy)methyl]benzoyl]-2,5-difluorobenzohydrazide |
InChI |
InChI=1S/C23H20F2N2O3/c1-14-3-9-19(11-15(14)2)30-13-16-4-6-17(7-5-16)22(28)26-27-23(29)20-12-18(24)8-10-21(20)25/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
VXTANZRFIUGQPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NNC(=O)C3=C(C=CC(=C3)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(tetrahydrofuran-2-ylmethyl)propanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10956432.png)

![N-[4-(difluoromethoxy)phenyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10956446.png)
![(4,5-Dibromothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B10956453.png)
![13-(difluoromethyl)-4-[2-(4-nitropyrazol-1-yl)ethyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956456.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea](/img/structure/B10956461.png)
![N-cycloheptyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10956468.png)
![2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-phenylhydrazinecarboxamide](/img/structure/B10956478.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine](/img/structure/B10956491.png)

![ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10956499.png)
![13-methyl-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10956501.png)
![5-Oxo-5-[2-(trifluoromethyl)anilino]pentanoic acid](/img/structure/B10956505.png)
![2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10956510.png)
